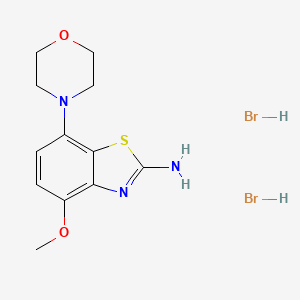
4-Methoxy-7-(morpholin-4-yl)-1,3-benzothiazol-2-amine dihydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methoxy-7-(morpholin-4-yl)-1,3-benzothiazol-2-amine dihydrobromide is a chemical compound known for its diverse applications in scientific research and potential therapeutic uses. This compound is characterized by its unique structure, which includes a benzothiazole ring substituted with a methoxy group and a morpholine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-7-(morpholin-4-yl)-1,3-benzothiazol-2-amine dihydrobromide typically involves the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with carbon disulfide and an appropriate halogenated compound.
Morpholine Substitution: The morpholine ring is introduced via nucleophilic substitution reactions, where the benzothiazole intermediate reacts with morpholine under suitable conditions.
Formation of the Dihydrobromide Salt: The final step involves the formation of the dihydrobromide salt by reacting the amine with hydrobromic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methoxy-7-(morpholin-4-yl)-1,3-benzothiazol-2-amine dihydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Morpholine in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the benzothiazole ring.
Reduction: Reduced amine derivatives.
Substitution: Substituted morpholine derivatives.
Applications De Recherche Scientifique
4-Methoxy-7-(morpholin-4-yl)-1,3-benzothiazol-2-amine dihydrobromide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its therapeutic potential in treating neurological disorders due to its interaction with specific receptors.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of 4-Methoxy-7-(morpholin-4-yl)-1,3-benzothiazol-2-amine dihydrobromide involves its interaction with specific molecular targets, such as adenosine receptors. The compound acts as an antagonist, blocking the receptor’s activity and thereby modulating various physiological processes. This interaction affects signal transduction pathways, leading to changes in cellular responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxy-4-methyl-piperidine-1-carboxylic acid (4-methoxy-7-morpholin-4-yl-benzothiazol-2-yl)-amide: Shares a similar benzothiazole core but differs in the substituents attached to the ring.
4-Hydroxy-2-quinolones: Although structurally different, these compounds share similar biological activities and are used in related research fields.
Uniqueness
4-Methoxy-7-(morpholin-4-yl)-1,3-benzothiazol-2-amine dihydrobromide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to interact with adenosine receptors sets it apart from other benzothiazole derivatives, making it a valuable compound for research and potential therapeutic applications.
Propriétés
Numéro CAS |
1860028-17-6 |
|---|---|
Formule moléculaire |
C12H16BrN3O2S |
Poids moléculaire |
346.25 g/mol |
Nom IUPAC |
4-methoxy-7-morpholin-4-yl-1,3-benzothiazol-2-amine;hydrobromide |
InChI |
InChI=1S/C12H15N3O2S.BrH/c1-16-9-3-2-8(15-4-6-17-7-5-15)11-10(9)14-12(13)18-11;/h2-3H,4-7H2,1H3,(H2,13,14);1H |
Clé InChI |
DSEYFCALUKGLAR-UHFFFAOYSA-N |
SMILES |
COC1=C2C(=C(C=C1)N3CCOCC3)SC(=N2)N.Br.Br |
SMILES canonique |
COC1=C2C(=C(C=C1)N3CCOCC3)SC(=N2)N.Br |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















